

An In-depth Technical Guide to the Spectroscopic Data of 4-Vinylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Vinylbenzaldehyde

Cat. No.: B157712

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **4-Vinylbenzaldehyde** (also known as 4-formylstyrene), a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for **4-Vinylbenzaldehyde**.

Table 1: ^1H NMR Spectroscopic Data for **4-Vinylbenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.97	Singlet	-	Aldehyde proton (-CHO)
7.85	Doublet	8.2	Aromatic protons (ortho to -CHO)
7.55	Doublet	8.2	Aromatic protons (ortho to vinyl)
6.75	Doublet of Doublets	17.6, 10.9	Vinylic proton (-CH=CH ₂)
5.90	Doublet	17.6	Vinylic proton (trans to phenyl)
5.45	Doublet	10.9	Vinylic proton (cis to phenyl)

Table 2: ^{13}C NMR Spectroscopic Data for **4-Vinylbenzaldehyde**

Chemical Shift (δ) ppm	Assignment
191.9	Aldehyde Carbonyl (C=O)
140.5	Aromatic Carbon (C-CH=CH ₂)
136.1	Aromatic Carbon (C-CHO)
135.9	Vinylic Carbon (-CH=CH ₂)
130.1	Aromatic Carbons (CH, ortho to -CHO)
127.0	Aromatic Carbons (CH, ortho to vinyl)
117.1	Vinylic Carbon (-CH=CH ₂)

Table 3: Infrared (IR) Spectroscopy Data for **4-Vinylbenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2820, ~2720	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O Stretch
~1600, ~1580	Medium-Strong	Aromatic C=C Stretch
~1630	Medium	Vinylic C=C Stretch
~990, ~910	Strong	Vinylic C-H Bending (out-of-plane)
~830	Strong	para-disubstituted Aromatic C-H Bending

Table 4: Mass Spectrometry (MS) Data for **4-Vinylbenzaldehyde**

m/z	Relative Intensity	Assignment
132	High	[M] ⁺ (Molecular Ion)
131	Base Peak	[M-H] ⁺
103	Medium	[M-CHO] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **4-Vinylbenzaldehyde**.

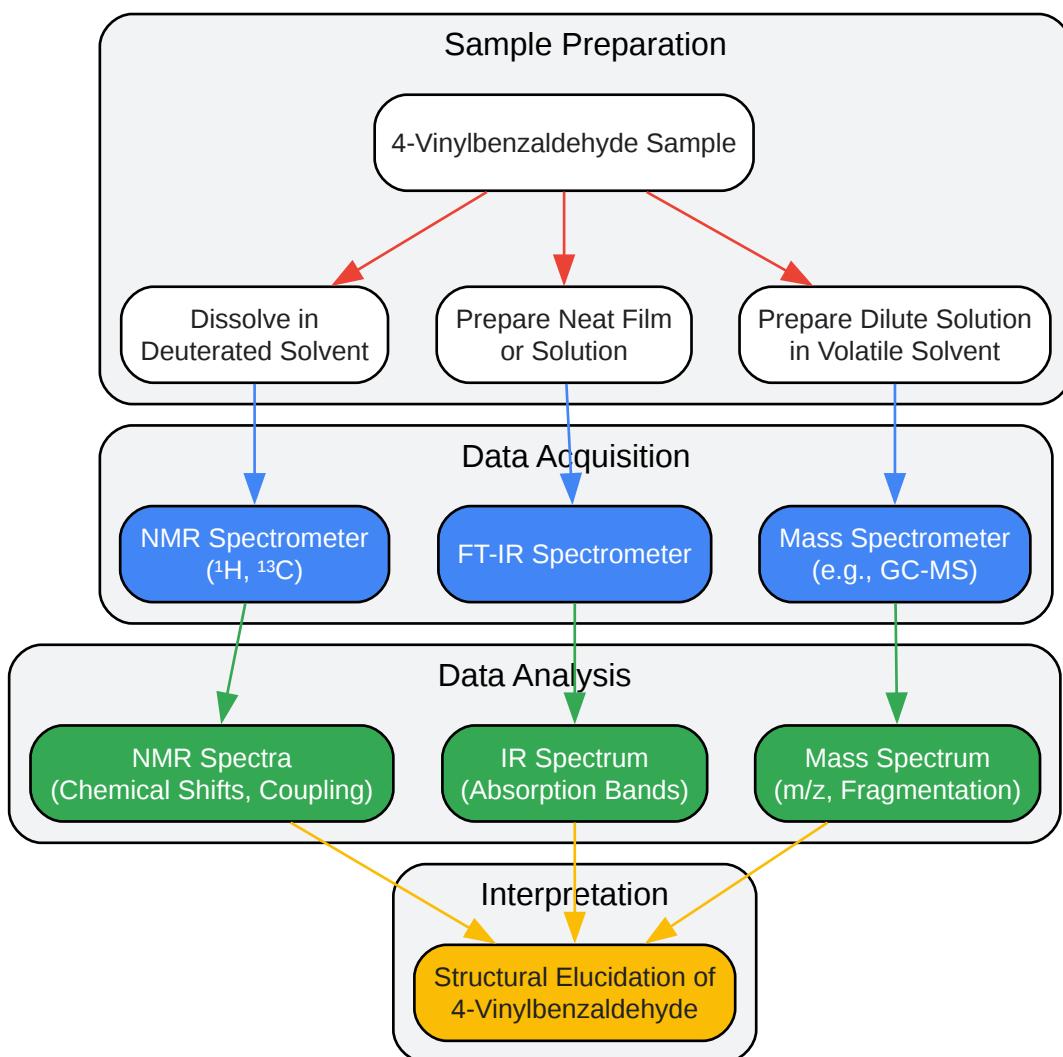
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **4-Vinylbenzaldehyde** (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

- Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
 - A standard one-pulse ^1H NMR experiment is performed.
 - Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled ^{13}C NMR experiment is performed.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - The spectral width is set to encompass the expected range of carbon chemical shifts (0-200 ppm).
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

2.2 Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: A drop of liquid **4-Vinylbenzaldehyde** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Solution: A dilute solution (1-5%) of the compound is prepared in a suitable solvent (e.g., CCl_4 or CS_2) and placed in a liquid IR cell.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.


- Data Acquisition:
 - A background spectrum of the salt plates (or the solvent-filled cell) is recorded.
 - The sample is placed in the beam path and the sample spectrum is recorded.
 - The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
 - Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of $4000\text{-}400\text{ cm}^{-1}$.

2.3 Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **4-Vinylbenzaldehyde** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 $\mu\text{g/mL}$ to 10 $\mu\text{g/mL}$.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. Electron Ionization (EI) is a common ionization technique for this type of molecule.
- Data Acquisition:
 - The sample is introduced into the ion source where it is vaporized and bombarded with high-energy electrons (typically 70 eV).
 - The resulting positively charged ions and fragments are accelerated into the mass analyzer (e.g., a quadrupole).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion, generating the mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Vinylbenzaldehyde**.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 4-Vinylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157712#spectroscopic-data-nmr-ir-mass-spec-of-4-vinylbenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com